

# Application Note: Analysis of 4-Aminohippuric Acid by Liquid Chromatography

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## Compound of Interest

Compound Name: 4-Aminohippuric-d4 Acid

Cat. No.: B568717

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

4-Aminohippuric acid (PAH) is a derivative of hippuric acid and is primarily used as a diagnostic agent to measure renal plasma flow and the excretory capacity of the kidneys.[1] Accurate and reliable quantification of PAH in biological matrices such as plasma and urine is crucial for pharmacokinetic and clinical studies. This application note provides detailed protocols for the analysis of 4-Aminohippuric acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Quantitative Data Summary

The following tables summarize the liquid chromatography conditions and validation parameters from various published methods for the analysis of 4-Aminohippuric acid.

Table 1: HPLC-UV Method Conditions

Parameter	Method 1
Column	C18
Mobile Phase	7 mmol/L 1-decanesulfonic acid, pH 3.70, and acetonitrile (82:18, v/v)
Flow Rate	1.0 mL/min
Detector	UV at 275 nm
Internal Standard	p-Aminobenzoic acid
Sample Type	Serum, Urine
Linearity Range	Up to 100 µg/mL
Reference	<a href="#">[2]</a>

Table 2: LC-MS/MS Method Conditions

Parameter	Method A	Method B
Column	Cosmosil HILIC	Symmetry C18
Mobile Phase	Ammonium acetate buffer (20mM) and acetonitrile (45:55, v/v)	A: 2 mM ammonium formate and 0.1% formic acid in water B: 2 mM ammonium formate and 0.1% formic acid in acetonitrile (A:B, 30:70, v/v)
Flow Rate	200 $\mu$ L/min	Not Specified
Detector	ESI-CID-MS/MS (Negative Ion Mode)	Triple-quadrupole tandem mass spectrometer (Positive Ion Mode ESI)
Ion Transitions	PAH: m/z 192.9 $\rightarrow$ 149.1 IS: m/z 152.1 $\rightarrow$ 108.1	PAH: m/z 195.2 $\rightarrow$ 120.2 IS: m/z 152.1 $\rightarrow$ 110.1
Internal Standard	p-Aminosalicylic acid (PAS)	Acetaminophen
Sample Type	Human Plasma, Urine	Rat Plasma
Linearity Range	0.2-100 mg/L	0.1-500 $\mu$ g/mL
Reference	[3]	[4][5]

## Experimental Protocols

### Protocol 1: HPLC-UV Analysis of 4-Aminohippuric Acid in Serum and Urine

This protocol is based on the method described by Lopez-Calull et al.

#### 1. Sample Preparation

- Serum: To 100  $\mu$ L of serum, add 100  $\mu$ L of an internal standard solution (p-aminobenzoic acid) and 200  $\mu$ L of acetonitrile for protein precipitation.
- Vortex the mixture for 30 seconds.

- Centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant for injection.
- Urine: Dilute the urine sample with the mobile phase as needed. Add the internal standard.

## 2. HPLC-UV System and Conditions

- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of 7 mmol/L 1-decanesulfonic acid (pH adjusted to 3.70) and acetonitrile in an 82:18 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detector: UV detector set at a wavelength of 275 nm.
- Run Time: Approximately 10 minutes.

## 3. Calibration and Quantification

- Prepare a series of calibration standards of 4-Aminohippuric acid in the appropriate matrix (serum or urine).
- Process the standards and samples as described in the sample preparation step.
- Inject the processed standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area ratio of 4-Aminohippuric acid to the internal standard against the concentration of the standards.
- Determine the concentration of 4-Aminohippuric acid in the samples from the calibration curve.

# Protocol 2: LC-MS/MS Analysis of 4-Aminohippuric Acid in Human Plasma and Urine

This protocol is based on the method described by Oliveira et al.

### 1. Sample Preparation

- Plasma: To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard (p-aminosalicylic acid).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 x g for 10 minutes.
- Transfer the supernatant to an injection vial.
- Urine: Dilute the urine sample with the mobile phase. Add the internal standard.

### 2. LC-MS/MS System and Conditions

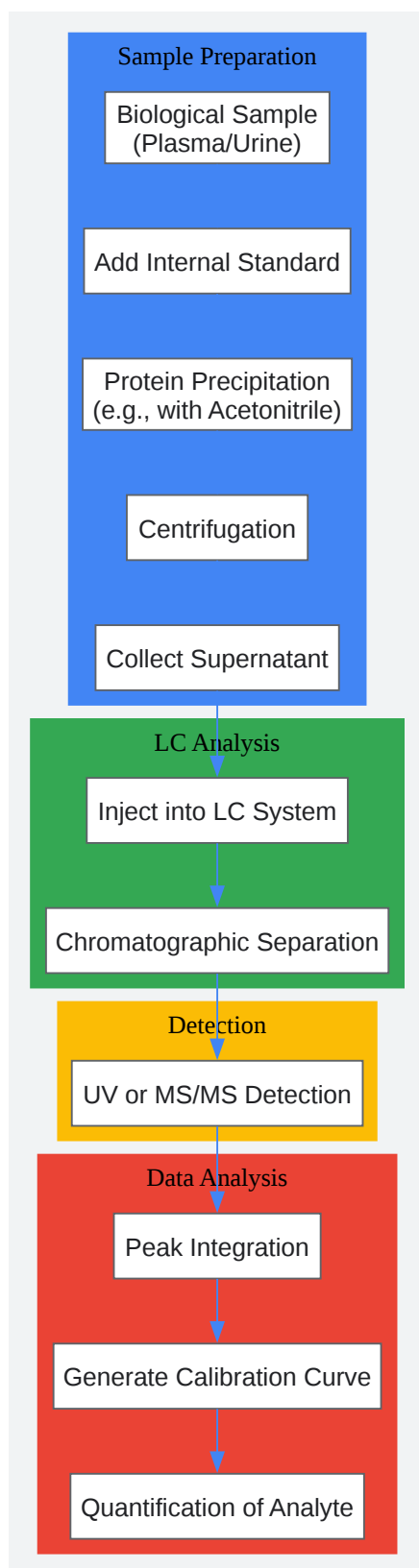
- Column: Cosmosil HILIC column.
- Mobile Phase: An isocratic mobile phase consisting of 20mM ammonium acetate buffer and acetonitrile (45:55, v/v).
- Flow Rate: 200 µL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
- MRM Transitions:
  - 4-Aminohippuric acid: m/z 192.9 → 149.1
  - Internal Standard (PAS): m/z 152.1 → 108.1

### 3. Calibration and Quantification

- Prepare calibration standards of 4-Aminohippuric acid in the appropriate biological matrix.

- Process the standards and samples as described in the sample preparation section.
- Inject the processed standards and samples.
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Quantify the 4-Aminohippuric acid concentration in the samples using the calibration curve.

## Visualizations



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Caption: Experimental workflow for 4-Aminohippuric acid analysis.



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Caption: Logical relationship of LC system components.

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